2-amino-5-bromo-4-methylpyridin-3-ol
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Overview
Description
2-amino-5-bromo-4-methylpyridin-3-ol is a heterocyclic organic compound belonging to the pyridine family It is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, a hydroxyl group at the third position, and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-4-methylpyridin-3-ol typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Starting with 2-amino-4-picoline, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to introduce the bromine atom at the fifth position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products
Oxidation: Formation of 2-amino-5-bromo-3-oxo-4-picoline.
Reduction: Formation of 2-amino-3-hydroxy-4-picoline.
Substitution: Formation of 2-amino-5-azido-3-hydroxy-4-picoline or 2-amino-5-thiocyanato-3-hydroxy-4-picoline.
Scientific Research Applications
2-amino-5-bromo-4-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2-amino-5-bromo-4-methylpyridin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, hydroxyl, and bromine groups allows for diverse interactions with molecular targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methyl-4-picoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Amino-3-hydroxy-4-picoline: Lacks the bromine atom, leading to different chemical properties and reactivity.
2-Amino-5-chloro-3-hydroxy-4-picoline: Chlorine instead of bromine, resulting in different electronic effects and reactivity.
Uniqueness
2-amino-5-bromo-4-methylpyridin-3-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-amino-5-bromo-4-methylpyridin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRQUVGZIXGPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571640 |
Source
|
Record name | 2-Amino-5-bromo-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164723-32-4 |
Source
|
Record name | 2-Amino-5-bromo-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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